Superior In Vitro Activity of Trovafloxacin (from Alatrofloxacin) Against Gram-Positive Bacteria vs. Ciprofloxacin
Trovafloxacin, the active metabolite of alatrofloxacin, demonstrates significantly greater in vitro potency than ciprofloxacin against Gram-positive bacteria. In a study of 4241 clinical bacterial isolates, trovafloxacin was significantly more active against Gram-positive organisms, Acinetobacter spp., and Stenotrophomonas maltophilia [1]. Resistance to trovafloxacin in these groups was observed only among isolates exhibiting high-level resistance to ciprofloxacin, defined as an MIC ≥16 μg/mL [1].
| Evidence Dimension | In vitro antimicrobial activity |
|---|---|
| Target Compound Data | Significantly more active than ciprofloxacin against Gram-positive bacteria, Acinetobacter spp., and S. maltophilia. |
| Comparator Or Baseline | Ciprofloxacin |
| Quantified Difference | Trovafloxacin resistance emerged only in isolates with high-level ciprofloxacin resistance (MIC ≥16 μg/mL). |
| Conditions | 4241 consecutive clinical bacterial isolates from 10 North American medical centers; MIC testing. |
Why This Matters
For research targeting Gram-positive infections or mixed infections with anaerobes where ciprofloxacin may be inadequate, alatrofloxacin (as a trovafloxacin prodrug) provides a quantifiably broader and more potent spectrum.
- [1] Fuchs PC, et al. In vitro activity of trovafloxacin against ciprofloxacin-susceptible and -resistant clinical bacterial isolates and assessment of the trovafloxacin disk test. Diagn Microbiol Infect Dis. 1999 Jan;33(1):33-8. doi:10.1016/s0732-8893(98)00151-5. View Source
